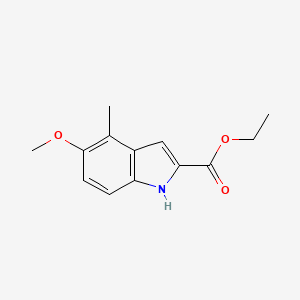

ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

Description

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methoxy group at position 5, a methyl group at position 4, and an ethyl ester at position 2. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in medicinal chemistry, due to the indole scaffold's prevalence in pharmaceuticals. Its synthesis typically involves functionalization of the indole core, as demonstrated in , where ethyl 5-methoxy-1H-indole-2-carboxylate undergoes formylation at position 3 using phosphorus oxychloride and DMF .

Properties

CAS No. |

50536-53-3 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-8(2)12(16-3)6-5-10(9)14-11/h5-7,14H,4H2,1-3H3 |

InChI Key |

FNTUJWDTEYLZKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate generally involves constructing the indole core followed by functional group modifications to introduce the methoxy and methyl substituents and the ethyl ester. The main synthetic routes include:

Knorr-type Cyclization and Condensation Reactions : These methods involve cyclization of substituted aniline derivatives with β-keto esters or related compounds under acidic or basic conditions to form the indole ring with desired substituents.

Hemetsberger–Knittel Indole Synthesis : This approach uses the Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to yield indole-2-carboxylates with regioselective substitution patterns.

Fischer Indole Synthesis (for related compounds) : Although more commonly used for indole cores, it is less directly applied to this specific compound but serves as a foundational method for indole scaffold construction.

Detailed Synthetic Route

One documented method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide as a catalyst. This reaction facilitates the formation of the indole ring with the methyl group at position 4 and the ethyl ester at position 2. The methoxy group at position 5 is introduced via electrophilic substitution or by using appropriately substituted starting materials.

The key steps include:

Formation of the Indole Core : Reaction of 2-iodoaniline with ethyl acetoacetate sodium salt under copper-catalyzed conditions.

Electrophilic Substitution : Introduction of the methoxy group at the 5-position via methylation or methoxylation using reagents such as methyl iodide or dimethyl sulfate under controlled conditions.

Esterification : Formation of the ethyl ester at the 2-position, typically via reaction with ethanol and catalytic acid such as sulfuric acid.

Reaction Optimization and Conditions

Optimization of reaction parameters such as temperature, catalyst loading, reaction time, and solvent choice is critical for maximizing yield and purity. For example:

| Method | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Knorr Cyclization | Acetic acid / Sodium acetate | 100 | 5 | 65–70 | >95 |

| Friedel-Crafts Alkylation | Aluminum chloride (AlCl₃) | 80 | 3 | 55–60 | 90 |

Table 1: Representative reaction optimization data for indole-2-carboxylate derivatives (analogous systems).

The yields and purities improve under anhydrous conditions, with controlled reflux temperatures (80–100°C) and stoichiometric excess of methylating agents. Purification typically involves recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.

Alternative Synthetic Approaches

The Hemetsberger–Knittel reaction has been utilized for synthesizing substituted indole-2-carboxylates, involving:

Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.

Thermolysis of the azide intermediate leading to cyclization.

Electrophilic substitution to introduce methoxy and methyl groups.

This method allows regioselective synthesis of 5-substituted indole-2-carboxylates with good yields, depending on precise control of reaction temperature and reactant stoichiometry.

Chemical Reactions and Functional Group Transformations

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate undergoes several chemical transformations useful for further functionalization:

Oxidation : Conversion to corresponding indole derivatives with altered oxidation states, often using manganese dioxide or other oxidants.

Reduction : Lithium aluminum hydride (LiAlH4) can reduce the ester group to the corresponding alcohol, as shown in related indole-2-carboxylate derivatives.

Electrophilic Substitution : The electron-rich indole ring readily undergoes substitutions at positions 3 and 5, enabling further structural diversification.

Purification and Characterization

Purification methods include:

Recrystallization : Using solvents such as dimethylformamide (DMF) and acetic acid mixtures to achieve high purity.

Chromatography : Silica gel column chromatography with elution solvents like ethyl acetate/hexane mixtures is common.

Characterization typically involves:

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Mass spectrometry for molecular weight verification.

Thin Layer Chromatography (TLC) to monitor reaction progress and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include p-toluenesulfonic acid, ethanolic HCl, and various oxidizing and reducing agents . Major products formed from these reactions include different substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.

Industry: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific pathways and targets involved depend on the particular derivative and its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Variations and Similarity Scores

*Similarity scores derived from structural alignment algorithms ().

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group at position 5 in the target compound is electron-donating, enhancing nucleophilic reactivity at adjacent positions. In contrast, nitro-substituted derivatives (e.g., 7-NO₂) exhibit electron-withdrawing effects, reducing reactivity but increasing stability under acidic conditions .

Key Observations :

Key Observations :

- Lipophilicity : The target compound’s higher LogP (2.8) compared to nitro-substituted analogs (1.9–2.1) suggests improved membrane permeability, a critical factor for CNS-targeting drugs .

Biological Activity

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate belongs to the indole family, characterized by an indole ring system with methoxy and methyl substituents. Its molecular formula is , and it has a molecular weight of approximately 233.26 g/mol. The presence of the methoxy group enhances the compound's reactivity and biological profile, making it a candidate for various therapeutic applications.

The biological activity of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Indole derivatives often modulate signaling pathways by binding to various biological targets. For instance, studies have shown that similar compounds can influence pathways involved in apoptosis and cell proliferation, suggesting potential anticancer properties .

Biological Activities

1. Anticancer Activity

Research indicates that ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce cell death through mechanisms such as methuosis, which is characterized by cytoplasmic vacuolization without apoptosis .

2. Antimicrobial Properties

Indole derivatives have been studied for their antimicrobial activities. Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate may possess broad-spectrum antimicrobial properties, making it a candidate for further exploration in treating infections .

3. Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines . The methoxy group may enhance this activity by increasing the compound's lipophilicity and stability.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the indole ring significantly influence biological activity. For instance, the introduction of electron-donating groups like methoxy at specific positions enhances the compound's reactivity and potency against biological targets .

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Increases reactivity and binding affinity |

| Methyl Substitution | Enhances cytotoxicity against cancer cells |

| Ethyl Carboxylate Group | Influences solubility and bioavailability |

Case Studies

Several studies have explored the biological activity of related indole derivatives:

- Cytotoxicity Study : A study evaluated the effects of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate on glioblastoma cells, revealing significant cytotoxicity at low concentrations (IC50 < 10 µM) compared to standard chemotherapeutics .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of indole derivatives, demonstrating that structural modifications could enhance efficacy against resistant bacterial strains .

- Anti-inflammatory Research : Research indicated that related compounds could inhibit inflammatory pathways in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Knorr-type cyclization or condensation reactions involving substituted indole precursors. For example, and describe the use of sodium acetate in acetic acid under reflux to form indole-2-carboxylate derivatives. Key steps include:

-

Formylation : Introduction of methoxy and methyl groups at positions 5 and 4, respectively, via electrophilic substitution.

-

Esterification : Ethyl ester formation using ethanol and catalytic acid (e.g., H₂SO₄).

- Optimization : Yields improve with anhydrous conditions, controlled temperature (reflux at 80–100°C), and stoichiometric excess of methylating/methoxylating agents. Contaminants like unreacted starting materials can be removed via recrystallization (e.g., using DMF/acetic acid mixtures) .

Table 1 : Hypothetical Reaction Optimization (Based on Analogous Reactions)

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%) Knorr Cyclization AcOH/NaOAc 100 5 65–70 >95 Friedel-Crafts Alkylation AlCl₃ 80 3 55–60 90

Q. How should researchers characterize this compound spectroscopically?

- NMR Analysis :

- ¹H NMR : Expect signals for the ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet), methoxy group (δ 3.8–3.9 ppm singlet), and aromatic protons (δ 6.8–7.5 ppm multiplet). The methyl group at position 4 appears as a singlet (~δ 2.5 ppm).

- ¹³C NMR : Key peaks include the ester carbonyl (~δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 263 (C₁₄H₁₅NO₃⁺) with fragmentation patterns indicating loss of ethoxy (–OEt, m/z 219) and methyl groups.

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as in ) resolves substituent positions and bond angles .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve electronic structure ambiguities in substituted indole carboxylates?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron Distribution : Methoxy and methyl groups donate electron density to the indole ring, altering HOMO-LUMO gaps.

- Reactivity : Substituent effects on electrophilic substitution sites (e.g., C-5 vs. C-6).

Q. What strategies address contradictory data in reaction mechanisms for indole carboxylate derivatives?

- Scenario : Discrepancies in yields when varying substituents (e.g., methoxy vs. hydroxy groups).

- Resolution :

Kinetic Studies : Monitor reaction intermediates via HPLC or in-situ IR to identify rate-limiting steps.

Isotopic Labeling : Use deuterated reagents to trace proton transfer pathways.

Computational Validation : Compare activation energies (ΔG‡) for competing pathways (e.g., methoxy group directing vs. steric hindrance).

- Example : identified acetic acid as critical for stabilizing intermediates in thiazolidinone-indole condensations. Analogous steps may apply here .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release ().

Data Contradiction Analysis

Q. Why might reported melting points vary for structurally similar indole carboxylates?

- Factors :

- Polymorphism : Different crystal packing (e.g., ’s pyrimidine-carboxylate showed multiple polymorphs).

- Purity : Residual solvents (e.g., DMF) depress melting points.

- Mitigation :

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure forms.

- DSC Analysis : Differential Scanning Calorimetry identifies polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.